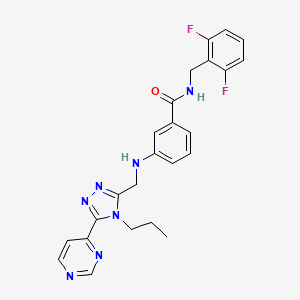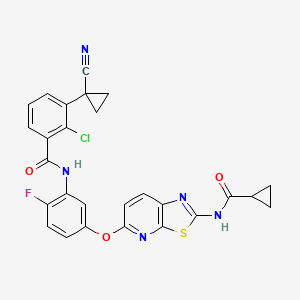
テストステロン酢酸エステル
概要
説明
Testosterone acetate, also known as androst-4-en-17β-ol-3-one 17β-acetate, is an androgen and anabolic steroid. It is a testosterone ester, which means it is a derivative of testosterone with an acetate group attached to it. This compound was first described in 1936 and has been used in various medical and scientific applications since then .
科学的研究の応用
Testosterone acetate has numerous applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of testosterone and its derivatives.
Biology: It serves as a tool to study the effects of androgens on cellular processes and gene expression.
Medicine: Testosterone acetate is used in hormone replacement therapy for men with low testosterone levels and in the treatment of certain types of breast cancer in women.
Industry: It is used in the formulation of various pharmaceutical products
作用機序
Target of Action
Testosterone acetate, like other forms of testosterone, primarily targets the androgen receptors . These receptors are found in various tissues throughout the body but are most prominent in the reproductive tissues, such as the testes in males . The androgen receptor is a nuclear receptor that is activated by binding of testosterone or other androgenic hormones .
Mode of Action
Testosterone acetate interacts with its target, the androgen receptor, by binding to the receptor . This binding activates the receptor , leading to a change in the conformation of the receptor . The activated receptor then induces gene expression that leads to the growth and development of masculine sex organs and secondary sexual characteristics .
Biochemical Pathways
The primary biochemical pathway affected by testosterone acetate is the androgen signaling pathway . This pathway is initiated when testosterone binds to the androgen receptor, leading to a cascade of events that result in the expression of specific genes . The effects of this pathway are wide-ranging and include the development of male secondary sexual characteristics, increased muscle mass, and the maintenance of male reproductive tissues .
Pharmacokinetics
The pharmacokinetics of testosterone acetate involves its absorption, distribution, metabolism, and excretion (ADME). After administration, testosterone acetate is absorbed and distributed throughout the body. It is metabolized primarily in the liver, and its metabolites are excreted in urine . The duration of action of testosterone is variable from patient to patient with a half-life of 10-100 minutes .
Result of Action
The action of testosterone acetate results in a number of physiological effects. These include the growth and development of male sex organs, the appearance of secondary male sex characteristics, increased muscle mass, and the maintenance of male reproductive health . In addition, testosterone plays a key role in male behavior, influencing aggression, dominance, mood, and sexual drive .
Action Environment
The action of testosterone acetate can be influenced by various environmental factors. For example, the presence of other hormones, the overall health status of the individual, and the presence of any diseases or conditions that affect hormone levels or receptor function can all impact the action of testosterone acetate . Additionally, factors such as age, diet, and lifestyle can also influence the efficacy and stability of testosterone acetate .
Safety and Hazards
Testosterone therapy has various risks, including worsening sleep apnea, causing acne or other skin reactions, stimulating noncancerous growth of the prostate, enlarging breasts, and limiting sperm production or causing testicles to shrink . It is highly flammable and causes serious eye irritation .
将来の方向性
Testosterone replacement therapy is able to inhibit bone resorption and increase bone mass, particularly at the lumbar spine level and when the duration is long enough to allow the anabolic effect of testosterone and estrogens on bone metabolism to take place . There is also a need for evidence-based diagnosis and treatment monitoring guidelines .
生化学分析
Biochemical Properties
Testosterone acetate interacts with various enzymes, proteins, and other biomolecules. It has been found to increase glucose uptake via AMP-activated protein kinase (AMPK) after acute treatment in cardiomyocytes . This interaction plays a significant role in the regulation of glucose metabolism, which is critical for cellular energy production .
Cellular Effects
Testosterone acetate has profound effects on various types of cells and cellular processes. For instance, it induces cardiomyocyte hypertrophy, accompanied by increased glucose uptake and glycolysis enhancement . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of testosterone acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Testosterone acetate stimulates glucose metabolism by activating AMPK and androgen receptor (AR) signaling, which are critical to induce cardiomyocyte hypertrophy .
Metabolic Pathways
Testosterone acetate is involved in various metabolic pathways. It plays a role in glucose metabolism, interacting with enzymes like AMPK . It can also influence metabolic flux or metabolite levels, although specific data on testosterone acetate is limited .
Subcellular Localization
The regulation of enzyme subcellular localization has been shown to be an effective strategy for natural product production via microbial transformation .
準備方法
Synthetic Routes and Reaction Conditions: Testosterone acetate can be synthesized through the esterification of testosterone with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving testosterone in an organic solvent like dichloromethane, adding the acetic anhydride or acetyl chloride, and then adding the base to catalyze the reaction. The mixture is then stirred at room temperature for several hours, after which the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of testosterone acetate follows similar principles but on a larger scale. The process involves the use of large reactors where testosterone is reacted with acetic anhydride or acetyl chloride under controlled conditions. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions: Testosterone acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form testosterone acetate derivatives with different functional groups.
Reduction: Reduction reactions can convert testosterone acetate into other reduced forms of testosterone.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce various reduced steroids .
類似化合物との比較
- Testosterone Propionate
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Decanoate
- Testosterone Undecanoate
Comparison: Testosterone acetate is unique among these compounds due to its shorter ester chain, which results in a faster onset of action and a shorter duration of effect. This makes it suitable for applications where rapid effects are desired. In contrast, compounds like testosterone enanthate and testosterone cypionate have longer ester chains, leading to slower release and longer-lasting effects .
特性
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h12,16-19H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPZSBANTAQNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045-69-8 | |
| Record name | Deposteron | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


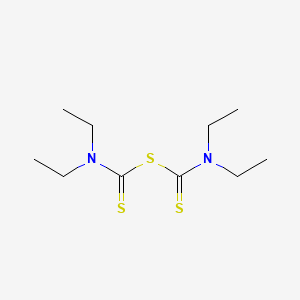
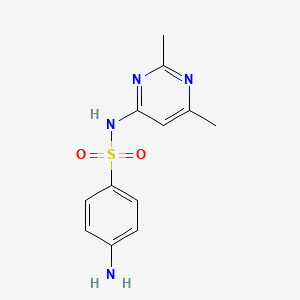
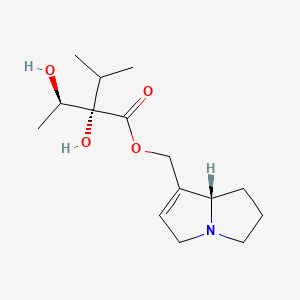

![(3S)-2'-[(4-Bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-A]pyrazine]-1',2,3',5-tetrone](/img/structure/B1681197.png)
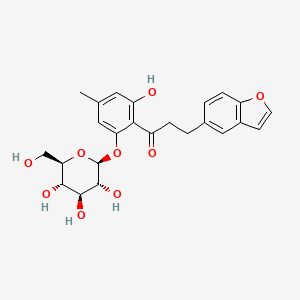
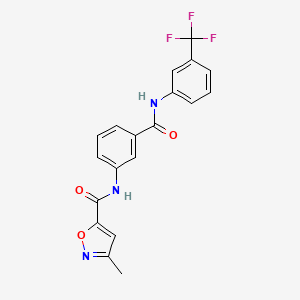
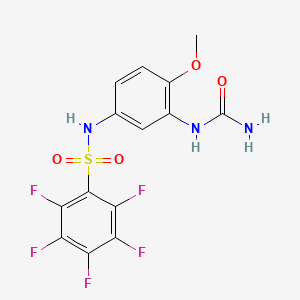
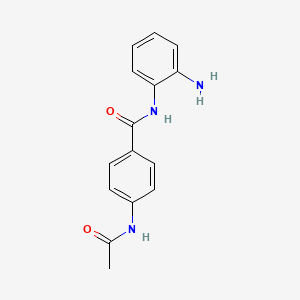

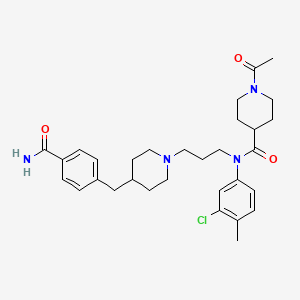
![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1681211.png)
